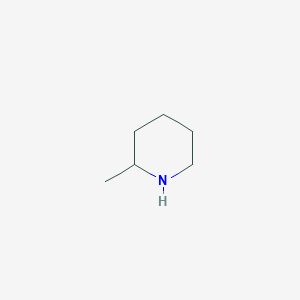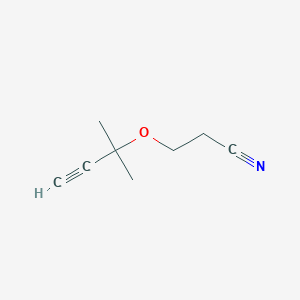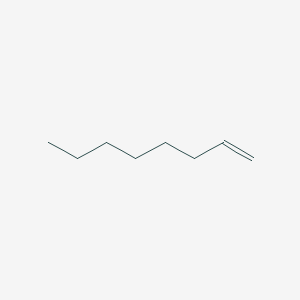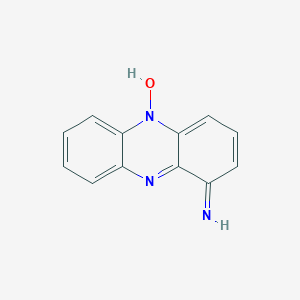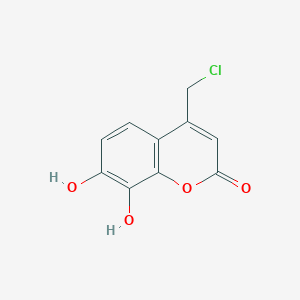
Asarinin
Descripción general
Descripción
Asarinin is a newly discovered compound that has been the subject of intense scientific research for its potential biological and medical applications. This compound is a small molecule that has been isolated from the root of the Asarum plant, and has been identified as a potential therapeutic agent for a variety of diseases and conditions.
Aplicaciones Científicas De Investigación
Conversión de Sesamina en Asarinin
This compound, un isómero de la sesamina, ha llamado la atención porque tiene propiedades biológicas más fuertes que la sesamina . Los catalizadores ácidos sólidos se han aplicado para promover la conversión de sesamina en this compound en el aceite de sésamo . Se encontró que el catalizador óptimo para la producción de this compound era el ácido cítrico cargado en zeolita beta .
Aceite Esencial y this compound en Asarum heterotropoides
Asarum heterotropoides Fr. var. mandshuricum (Maxim.) es una hierba perenne nativa de China . Sus componentes de aceite esencial y this compound son compuestos que promueven la salud . Controlar las condiciones de luz en los entornos de crecimiento promueve la cantidad de this compound y aceite esencial al regular la fotosíntesis y las actividades de las enzimas biosintéticas de fenilpropanoides .
Citotoxicidad en Células de Cáncer de Ovario
Se ha estudiado this compound por sus efectos citotóxicos en células de cáncer de ovario humano . La investigación sugiere que this compound podría usarse potencialmente en el tratamiento del cáncer, aunque se necesitan más estudios para confirmar esto.
Propiedades Antiinflamatorias
Se ha demostrado que this compound tiene propiedades antiinflamatorias . Esto lo convierte en un posible candidato para el tratamiento de enfermedades y afecciones caracterizadas por la inflamación.
Efectos Antineoplásicos
Se ha encontrado que this compound tiene efectos antineoplásicos , lo que significa que podría usarse potencialmente en el tratamiento de varios tipos de cáncer.
Efectos Hipocolesterolémicos
Se ha demostrado que this compound tiene efectos hipocolesterolémicos
Mecanismo De Acción
Target of Action
Asarinin primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) and Epidermal growth factor receptor (EGFR) . PPARγ is an important target for the prevention and treatment of pulmonary fibrosis . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor alpha .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cell. It has been found to attenuate pulmonary fibrosis by activating PPARγ . This effect was significantly inhibited by the PPARγ inhibitor GW9662 . This compound also inhibits Transforming growth factor beta 1 (TGF‐β1)‐induced fibroblast‐to‐myofibroblast transition .
Pharmacokinetics
One study found that methyl kakuol, a compound related to this compound, showed a high plasma concentration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are profound. It effectively attenuates pulmonary fibrosis . It also increases intracellular dopamine levels and enhances L-DOPA-induced increases in dopamine levels . This compound induces cyclic AMP-dependent protein kinase A (PKA) signaling, leading to increased cyclic AMP-response element binding protein (CREB) and tyrosine hydroxylase (TH) phosphorylation, which in turn stimulates dopamine production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, light conditions in growing environments can promote the amount of this compound by regulating photosynthesis and the activities of phenylpropanoid biosynthetic enzymes . More research is needed to fully understand how various environmental factors influence the action of this compound.
Safety and Hazards
Asarinin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Controlling the light conditions in growing environments promotes the amount of asarinin and essential oil by regulating photosynthesis and the activities of phenylpropanoid biosynthetic enzymes . The predicted and experimental values of this compound yield were 50.79 and 51.80 mg/100 g, respectively . The peroxide value and color in sesame oil samples treated with CTAH were clearly improved . In short, CTAH is a solid acid catalyst with potential application in the industrial conversion of sesamin into this compound and in the improvement of sesame .
Análisis Bioquímico
Biochemical Properties
Asarinin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to stimulate the activation of caspase-3, caspase-8, and caspase-9 in ovarian cancer cells . These interactions contribute to its pharmacological effects, including its cytotoxicity against cancer cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been shown to effectively attenuate pulmonary fibrosis in a model constructed using bleomycin in mice . This compound also inhibits TGF-β1-induced fibroblast-to-myofibroblast transition in vitro . Furthermore, it has been found to increase intracellular dopamine levels and enhance L-DOPA-induced increases in dopamine levels in rat adrenal pheochromocytoma (PC12) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It not only inhibits the canonical Smad pathway of TGF-β but also the non-canonical AKT and MAPK pathways by activating PPARγ . In ovarian cancer cells, it induces caspase-dependent apoptotic cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a collagen-induced arthritis (CIA) mouse model, this compound was given orally before the onset of arthritis, and it was found to inhibit the macroscopic score and the frequency of arthritis .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, at high altitude, nitrogen metabolism in leaves was enhanced, while carbon metabolism in roots was enhanced .
Propiedades
IUPAC Name |
5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033462 | |
| Record name | (+)-Episesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-05-1, 133-03-9 | |
| Record name | Asarinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-21202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Asarinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Episesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASARININ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ASARININ, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



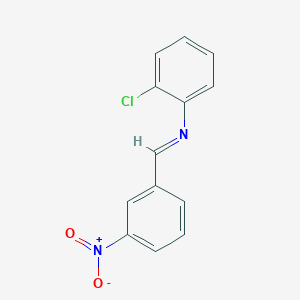
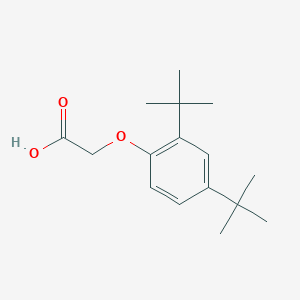
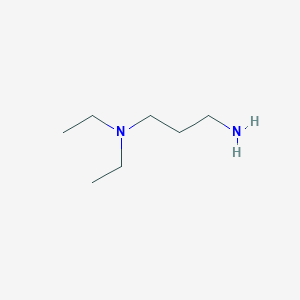
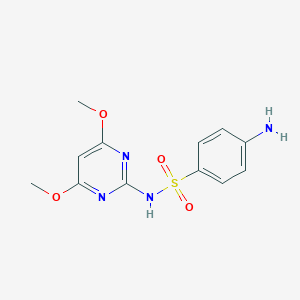
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
